CD3254
Description
CD3254 is a synthetic retinoid X receptor alpha (RXRα)-selective agonist with the molecular formula C24H28O3 and a molecular weight of 364.48 g/mol . It activates RXRα, a nuclear receptor critical for regulating glucose metabolism, lipid homeostasis, and immune responses .
- Cancer: this compound modulates RXR-RAR (retinoic acid receptor) heterodimers, synergizing with RAR antagonists (e.g., CD2665) to inhibit proliferation in breast cancer models (MCF-7 cells) .
- Neurodegeneration: In glioma stem-like cells (SLGCs), this compound exhibits variable effects, promoting proliferation in some lines (T1389, T1440) while suppressing it in others (T1447, T1522) .
- Cellular Reprogramming: this compound enhances chemical reprogramming of somatic cells into pluripotent stem cells (ciPSCs) by activating RXRα, which transcriptionally upregulates RNA exosome components (Exosc1-10, Dis3). This reduces inflammation caused by transposable element RNAs and improves reprogramming efficiency .
This compound’s selectivity for RXRα over related receptors (e.g., LXR, RAR) minimizes off-target effects, a key advantage over older RXR agonists like bexarotene .
Properties
IUPAC Name |
(Z)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLZSVPAUUSSB-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C\C(=O)O)O)C(CCC2(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
CD3254 is a selective agonist for the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a critical role in various biological processes, including cell differentiation, apoptosis, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure:
- Chemical Name: 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid
- Purity: ≥97%
This compound selectively activates RXRα without affecting other retinoic acid receptors (RARα, RARβ, or RARγ) . This selectivity is crucial as it minimizes unwanted side effects associated with broader retinoid activity.
Mechanism of Action:
Upon binding to RXRα, this compound promotes the formation of RXR heterodimers with other nuclear receptors (e.g., PPARs), leading to transcriptional regulation of target genes involved in cell proliferation and differentiation . This interaction is pivotal in mediating the compound's effects on stem cell reprogramming and cancer cell apoptosis.
Stem Cell Reprogramming
This compound has demonstrated significant potential in the reprogramming of somatic cells into induced pluripotent stem (iPS) cells. In studies involving mouse fibroblasts:
- Reprogramming Efficiency: this compound facilitated the conversion of fetal mouse dorsal fibroblasts (MDFs) and adult mouse lung fibroblasts (MLFs) to iPS cells within 12 days using a rapid chemical reprogramming protocol .
- Mechanistic Insights: The compound enhances the expression of pluripotency markers by modulating RXRα activity, which subsequently influences downstream signaling pathways involved in cellular reprogramming .
Cancer Cell Studies
The biological effects of this compound have also been evaluated in various cancer cell lines:
- Apoptosis Induction: In prostate cancer (PC-3) and colon cancer cells, this compound treatment resulted in increased apoptosis as evidenced by PARP cleavage . This suggests that this compound may enhance the efficacy of other chemotherapeutic agents by promoting cell death pathways.
- Gene Expression Modulation: Treatment with this compound led to altered expression profiles of genes associated with cell cycle regulation and survival, including upregulation of p21 WAF1/CIP1, a cyclin-dependent kinase inhibitor known to induce apoptosis in cancer cells .
Case Studies
Several case studies highlight the application of this compound in both basic research and potential therapeutic contexts:
- Reprogramming Mouse Fibroblasts:
- Cancer Treatment Synergy:
Data Tables
Below are summarized findings from various studies on this compound's biological activity:
Scientific Research Applications
Cancer Research
CD3254 has shown promise in cancer research, particularly as a potential therapeutic agent for various types of cancer:
- Induction of Apoptosis : In studies involving prostate cancer cells (PC-3), this compound was observed to induce apoptosis, evidenced by PARP cleavage in treated cells. This apoptotic effect was further enhanced when combined with TNFα treatment .
- Comparison with Other RXR Agonists : Research has indicated that analogs of this compound demonstrate improved RXR selectivity and reduced cross-signaling with RAR pathways compared to traditional RXR agonists like bexarotene. This characteristic may reduce side effects associated with RXR activation .
| Study | Cancer Type | Findings |
|---|---|---|
| Wang et al. (2017) | Prostate Cancer | Induced apoptosis via PARP cleavage |
| Kakuta et al. (2022) | Leukemia | Enhanced anti-proliferative effects compared to bexarotene |
Stem Cell Reprogramming
This compound has been utilized in protocols for chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs):
- Fast Reprogramming Protocols : The compound effectively promotes the reprogramming of mouse fibroblasts within 12 days, showcasing its potential in regenerative medicine .
| Cell Type | Reprogramming Time | Outcome |
|---|---|---|
| Mouse Dorsal Fibroblasts | 12 days | Successful iPSC generation |
| Adult Mouse Lung Fibroblasts | 12 days | Successful iPSC generation |
Modulation of RXR-Dependent Pathways
The ability of this compound to selectively activate RXRα without significant cross-talk with other nuclear receptors makes it a valuable tool for studying RXR-dependent signaling pathways:
- Reduced Side Effects : By minimizing interactions with RARs, this compound may mitigate adverse effects commonly associated with RXR activation, such as hypothyroidism and elevated triglycerides seen with bexarotene use .
Case Studies and Findings
Several studies have explored the efficacy and mechanism of action of this compound:
- Cancer Cell Line Studies : A study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines while promoting apoptosis through specific signaling pathways .
- Analog Development : Researchers synthesized analogs of this compound to enhance its pharmacological profile. These analogs showed increased potency and selectivity for RXRα compared to existing rexinoids .
- Transactivation Experiments : Experiments involving transactivation assays revealed that this compound effectively enhances the recruitment of coactivators in RXRα-dependent pathways, suggesting its utility in dissecting the molecular mechanisms underlying RXR signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Bexarotene (Targretin®)
- Structure: A non-cyclic retinoid with a tetrahydronaphthalene group.
- Mechanism : Pan-RXR agonist with cross-reactivity for LXR, leading to side effects like hypertriglyceridemia and hypothyroidism .
- Comparison with CD3254 :
NEt-TMN Analogs (e.g., Compound 20)
- Structure : Features a nicotinic acid core with ethyl and methyl substitutions.
- Comparison with this compound :
IRX-4204 and 9cUAB30
- IRX-4204 : RXR-selective agonist tested in prostate cancer (Phase II); stronger RXR activation than its enantiomer .
- 9cUAB30 : Dual LXR/RXR agonist effective in breast cancer but prone to lipid metabolism disruptions .
- Comparison with this compound :
Pharmacological and Clinical Data
Mechanistic Advantages
- Synergy with RAR Antagonists : this compound combined with CD2665 enhances TIF2 coactivator recruitment to RXR-RARα heterodimers, suppressing MCF-7 cell growth .
- Unique Reprogramming Role : this compound’s activation of RNA exosome genes (via RXRα) is unreported in other RXR agonists, highlighting its utility in regenerative medicine .
Q & A
Q. What experimental approaches validate CD3254's role in enhancing chemical reprogramming efficiency?
this compound, a selective RXRα agonist, enhances pluripotency acquisition by increasing Sall4- and Oct4-positive clones during reprogramming. Key methods include:
Q. How does this compound modulate RNA exosome activity in cell fate transitions?
this compound-RXRα signaling upregulates all 11 RNA exosome subunit genes, reducing endogenous retrovirus (ERV)-derived dsRNAs (e.g., MMVL30) and suppressing inflammatory pathways (e.g., IFN-γ, TNF-α). Use RNA-seq and qPCR to monitor Exosc3 knockdown effects and dsRNA quantification via anti-dsRNA antibodies .
Q. What assays are recommended to assess this compound's impact on barrier function in endothelial cells?
Measure transepithelial electrical resistance (TEER) in iPSC-derived brain endothelial cells (BECs) treated with this compound (1–10 μM). Combine with RA or other RXR agonists (e.g., BMS753) to study synergistic effects .
Advanced Research Questions
Q. How can transcriptional profiling resolve contradictions in this compound's pro-proliferative vs. anti-proliferative effects across cell lines?
In glioma stem-like cells (e.g., T1371), this compound exhibits context-dependent effects. To address discrepancies:
Q. What methodologies elucidate this compound's synergistic mechanisms with RAR antagonists in transcriptional activation?
this compound enhances RXR-RARα heterodimer activity when combined with RARα antagonists (e.g., CD2665). Key approaches:
Q. How can high-throughput screening optimize this compound-based reprogramming protocols?
The Fast Chemical Reprogramming (FCR) system integrates this compound with other small molecules (e.g., TGF-β inhibitors) to reduce reprogramming time from 40 to 7 days. Steps include:
- Library screening : Test 20,000+ conditions for synergy .
- Dose-response matrices : Validate optimal concentrations via Alamar Blue or EdU proliferation assays .
Methodological Guidance for Data Analysis
Q. How should researchers address conflicting data on this compound's role in neuronal cell death?
this compound inhibits OGD/reoxygenation-induced neuronal death via RXR-mediated metabolic regulation. To reconcile opposing findings:
- Model standardization : Use primary neurons vs. immortalized lines to control for metabolic heterogeneity .
- Pathway enrichment : Compare RNA-seq datasets for apoptosis (e.g., Bcl-2/Bax ratios) and metabolic pathways .
Q. What statistical frameworks are suitable for analyzing this compound's dose-dependent effects on gene expression?
- ANOVA with Tukey’s test : Compare TEER values or qPCR data across this compound concentrations (e.g., 1 vs. 10 μM) .
- Spearman correlation : Evaluate RNA-seq replicate consistency (r > 0.95 for technical replicates) .
Troubleshooting Experimental Design
Q. Why might this compound fail to enhance reprogramming efficiency in certain cell types?
Potential issues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
